Vinyl acetate

Catalog No.
S1532196
CAS No.
9003-20-7
M.F
C4H6O2
CH3COOCH=CH2
CH3COOCHCH2
C4H6O2
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl acetate

CAS Number

9003-20-7

Product Name

Vinyl acetate

IUPAC Name

ethenyl acetate

Molecular Formula

C4H6O2
CH3COOCH=CH2
CH3COOCHCH2
C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3

InChI Key

XTXRWKRVRITETP-UHFFFAOYSA-N

SMILES

CC(=O)OC=C

solubility

2 % (NIOSH, 2016)
0.23 M
Sol in ethane, acetone, chloroform
Soluble in organic liquids
> 10% in ethyl ether; > 10% in ethanol; > 10% in benzene
At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %
4.0 wt % in dilute (2.0 wt %) solution of sodium lauryl sulfate at 30 °C
In water, 27 g/L at 50 °C
In water, 20,000 mg/L at 20 °C
20 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 2 (poor)
2%

Synonyms

vinyl acetate

Canonical SMILES

CC(=O)OC=C

The exact mass of the compound Vinyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2 % (niosh, 2016)0.23 msol in ethane, acetone, chloroformsoluble in organic liquids> 10% in ethyl ether; > 10% in ethanol; > 10% in benzeneat 20 °c, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °c, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °c, but the solubility of water in vinyl acetate doubles to about 2 wt %4.0 wt % in dilute (2.0 wt %) solution of sodium lauryl sulfate at 30 °cin water, 27 g/l at 50 °cin water, 20,000 mg/l at 20 °c20 mg/ml at 20 °csolubility in water, g/100ml at 20 °c: 2 (poor)2%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8404. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Vinyl Compounds - Supplementary Records. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Poly(vinyl acetate) (PVAc) is an aliphatic, thermoplastic homopolymer synthesized via the free-radical polymerization of vinyl acetate. Characterized by a glass transition temperature (Tg) of approximately 28–35 °C, PVAc is a premier film-forming resin and the foundational binder in water-based emulsion adhesives, architectural coatings, and cellulosic composites [1]. Unlike its hydrolyzed derivative, poly(vinyl alcohol), PVAc remains insoluble in water while exhibiting excellent solubility in esters, ketones, and aromatic hydrocarbons. Its high density of polar acetate groups facilitates exceptional hydrogen bonding with porous, hydroxyl-rich substrates such as wood, paper, and textiles, making it an indispensable procurement choice for structural adhesives and industrial binders where ambient curing and high cohesive strength are required[2].

Substituting PVAc with related polymers like poly(ethylene-co-vinyl acetate) (EVA) or poly(vinyl alcohol) (PVA) fundamentally compromises application performance in rigid bonding scenarios. While EVA offers superior low-temperature flexibility, its lower glass transition temperature and reduced acetate density severely diminish its cohesive rigidity and shear strength in rigid wood or paper bonding, often leading to creep under sustained loads [1]. Conversely, substituting PVAc with PVA introduces extreme water solubility; while PVA is an excellent protective colloid, its use as a primary structural binder without complex crosslinking results in catastrophic bond failure upon moisture exposure [2]. Furthermore, replacing PVAc with high-Tg acrylics necessitates heavy plasticization or thermal curing to achieve film coalescence at room temperature, increasing formulation complexity and cost.

Glass Transition Temperature (Tg) Optimization for Ambient Curing

PVAc exhibits a finely tuned glass transition temperature (Tg) of 28–35 °C, positioning it exactly at the threshold of ambient room conditions[1]. This thermal profile allows PVAc emulsions to coalesce into coherent films as water evaporates, while rapidly developing glassy-state cohesive strength. In direct contrast, poly(methyl methacrylate) (PMMA) possesses a Tg of ~105 °C, making it brittle and incapable of ambient film formation without volatile plasticizers. Meanwhile, standard poly(ethylene-co-vinyl acetate) (EVA) copolymers typically exhibit Tg values well below 0 °C, resulting in a rubbery phase at room temperature that lacks the structural rigidity required for load-bearing joints [2].

Evidence DimensionGlass transition temperature (Tg)
Target Compound Data28–35 °C (enabling ambient film coalescence and rigidity)
Comparator Or BaselinePMMA (~105 °C) and standard EVA (< 0 °C)
Quantified DifferencePVAc bridges the gap between the extreme brittleness of PMMA and the structural softness of EVA at 25 °C.
ConditionsDifferential Scanning Calorimetry (DSC) of unplasticized homopolymers.

Ensures that the procured resin can form strong, continuous films at room temperature without requiring energy-intensive thermal curing or excessive plasticizer loading.

Superior Shear Strength in Porous Substrate Bonding

The high density of polar ester groups in PVAc drives extensive hydrogen bonding with the hydroxyl groups of cellulosic materials. Standard D2/D3 class PVAc adhesives achieve tensile shear strengths of 11.48 to 13.18 MPa on hardwood joints (e.g., beech), which frequently exceeds the internal cohesive strength of the wood itself, resulting in substrate failure rather than adhesive failure [1]. In contrast, unmodified non-polar adhesives or high-ethylene EVA copolymers typically yield shear strengths below 5 MPa on raw wood due to insufficient polar interactions at the interface [2].

Evidence DimensionTensile shear strength on wood joints
Target Compound Data11.48–13.18 MPa (causing up to 100% wood failure)
Comparator Or BaselineNon-polar copolymers / standard EVA (< 5 MPa)
Quantified Difference>2x increase in shear strength, shifting the failure mode from the adhesive layer to the substrate.
ConditionsStandardized lap joint shear testing (e.g., EN 204 / ASTM D-1413 equivalents) on hardwood.

Validates PVAc as the mandatory baseline for industrial woodworking and paper packaging where joint failure is unacceptable.

Emulsion Stability and Hydrophobic Integrity Compared to Hydrolyzed Analogs

PVAc is entirely insoluble in water, which allows it to be formulated as high-solids (up to 55%) aqueous dispersions that dry into water-resistant films. When compared to its hydrolyzed derivative, poly(vinyl alcohol) (PVA), the difference in moisture resilience is absolute. PVA is highly water-soluble and will rapidly dissolve or lose structural integrity upon aqueous exposure [1]. While PVAc films can absorb 3-5% water over prolonged immersion, they maintain their macromolecular network and do not dissolve, providing a critical baseline of moisture resistance that can be easily upgraded via minor crosslinking additives[2].

Evidence DimensionAqueous solubility and film integrity
Target Compound DataInsoluble in water; absorbs only 3-5% water during 16-hour immersion at 60 °C.
Comparator Or BaselinePoly(vinyl alcohol) (PVA) (highly water-soluble, dissolves rapidly).
Quantified DifferenceComplete transition from a water-soluble polymer (PVA) to a water-insoluble, moisture-resistant binder (PVAc).
ConditionsProlonged aqueous immersion (16 hours at 60 °C) of dried polymer films.

Dictates the procurement of PVAc over PVA for any adhesive or coating application requiring structural durability in ambient or semi-humid environments.

Industrial Woodworking and Furniture Assembly Adhesives

Driven by its exceptional tensile shear strength (11–13 MPa) and ability to form extensive hydrogen bonds with cellulosic hydroxyl groups, PVAc is the premier choice for formulating D2 and D3 wood adhesives. It is specifically procured for applications requiring ambient curing and joints that outlast the cohesive strength of the wood itself[1].

Water-Based Architectural Coatings and Paints

Because its Tg of 28–35 °C perfectly aligns with ambient conditions, PVAc is widely utilized as the primary film-forming binder in interior emulsion paints. It coalesces smoothly as water evaporates, providing a durable, water-insoluble finish without the need for high-VOC plasticizers required by stiffer acrylics [2].

Paper Packaging and Bookbinding Binders

The high initial tack and rapid setting time of PVAc dispersions make them ideal for high-speed paper packaging and bookbinding lines. Its insolubility in water ensures that the final bonded paper products maintain structural integrity under standard handling conditions, unlike fully water-soluble starch or PVA alternatives[2].

Physical Description

Vinyl acetate appears as a clear colorless liquid. Flash point 18°F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics.
DryPowder, Liquid; Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a pleasant, fruity odor.
Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]

Color/Form

COLORLESS, MOBILE LIQUID
Clear, colorless liquid

XLogP3

0.7

Boiling Point

162 to 163 °F at 760 mm Hg (EPA, 1998)
72.5 °C
72.8 °C
72.7 °C
162°F

Flash Point

18 °F (EPA, 1998)
-8 °C, 18 °F (CLOSED CUP)
0.5-0.9 °C (open cup)
-8 °C c.c.
18°F

Vapor Density

3 (EPA, 1998) (Relative to Air)
3.0 (Air = 1)
Relative vapor density (air = 1): 3.0
3

Density

0.932 at 68 °F (EPA, 1998)
0.932 at 20 °C/4 °C
Relative density (water = 1): 0.93
0.93

LogP

0.73 (LogP)
log Kow = 0.73
0.73

Odor

An initially pleasant odor which quickly becomes sharp and irritating ... Not unpleasant , sweetish smell in small quantities

Melting Point

-136 °F (EPA, 1998)
-93.2 °C
-100°C
-136°F

UNII

L9MK238N77

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

NCI Cancer Drugs

Drug: Vac
Drugs in the VAC combination: V = Vincristine Sulfate ; A = Dactinomycin (Actinomycin-D) ; C = Cyclophosphamide
VAC is used to treat: Ovarian germ cell tumors (certain types).
Rhabdomyosarcoma in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Mechanism of Action

/It has been suggested that/ vinyl acetate disturbs glutathione metabolism, ... by acting as a substrate for glutathione transferase.
Acetaldehyde is a metabolite of vinyl acetate through esterase-mediated metabolism. It is discussed that vinyl acetate exhibits its genotoxicity via acetaldehyde. For example /researchers/ demonstrated that vinyl acetate induces /DNA protein crosslinking/ via acetaldehyde, and ... chromosomal damage induced by vinyl acetate in mammalian cell cultures is through formation of acetaldehyde ... Acetaldehyde is a naturally occurring substance in the metabolic pathways of animals and humans (metabolism of ethanol and sugars). It occurs in small quantities in human blood. Therefore, it may well be that acetaldehyde expresses its genotoxic potential in case of metabolic overload.

Vapor Pressure

83 to 140 mm Hg at 68 to 86 °F (EPA, 1998)
90.16 mmHg
90.2 mm Hg at 20 °C /extrapolated/
Vapor pressure, kPa at 20 °C: 11.7
83 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ...
In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm).
Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ...

Other CAS

108-05-4
85306-26-9

Wikipedia

Vinyl acetate

Biological Half Life

... The half-life of /200 uM/ vinyl acetate elimination in human whole blood was 4.1 minutes as compared to /less than/ 1 minute in rat whole blood.

Use Classification

Chemical Classes -> Nitrosamines/ethers/alcohols
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree
Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming

Methods of Manufacturing

Addition of acetic acid to acetylene ... in the gas phase in the presence of heterogeneous catalysts containing zinc salts.
Reaction of ethylene with acetic acid and oxygen ... in the gas phase on heterogeneous catalysts containing palladium.
REACTION OF ETHYLENE WITH SODIUM ACETATE
VINYL ACETATE CAN BE MADE BY REACTION OF GLACIAL ACETIC ACID & ACETYLENE IN PRESENCE OF MERCURY SALTS.
For more Methods of Manufacturing (Complete) data for VINYL ACETATE (9 total), please visit the HSDB record page.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Rubber product manufacturing
Wholesale and retail trade
Acetic acid ethenyl ester: ACTIVE
Acetic acid ethenyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Vinyl acetate is polymerized either alone or mixed with vinyl chloride ..., acrylic esters, maleic acid and vinyl benzoate.
... stabilized with either hydroquinone or diphenylamine inhibitors. The hydroquinone-stabilized material can be polymerized without redistillation. The diphenylamine-stabilized material must be distilled prior to polymerization.
Saponified copolymers of vinyl acetate are used as emulsifying agents for oil/water type cosmetics, agrochemical formulations, paints, and pharmaceuticals.
Polymerization is inhibited or strongly retarded by aromatic hydroxyl, nitro, or amine compounds and by oxygen, quinone, crotonaldehyde, copper salts, sulfur, conjugated polyolefins. ... Vinyl acetate has been polymerized in bulk, suspension, solution, and emulsion. It copolymerizes readily with some monomers but not with others.
For more General Manufacturing Information (Complete) data for VINYL ACETATE (12 total), please visit the HSDB record page.

Analytic Laboratory Methods

NIOSH Method 278. Analyte: Vinyl acetate. Matrix: Air. Procedure: Gas chromatography-flame ionization detector. Method Evaluation: Method was validated over the range of 8.2 to 206 mg/cu m using a 1.5 liter sample. Method detection limit: 0.5 ug. Precision (CVT): 8%. Applicability: Under the conditions of sample size (300 mg) the useful range is 0.5 ug. Interferences: None identified.
Air samples of vinyl acetate were collected & desorbed with carbon disulfide with a mean efficiency of 83.0%. The analytical column was packed with 10% free fatty acid phase on acid-washed Chromosorb-P. Gas chromatography identification was also conducted on another column packed with 0.4% Carbowax-1500 on Carbopack A. Analysis was performed on a chromatograph equipped with a flame ionization detector. The precision was 4.0%. Based on a 10 liter air sample, the limit of detection was 0.1 ppm.
Determination of vinyl acetate in the air using calorimetric method. Absorption is measured at 510 nm wavelength.
Air samples containing vinyl acetate were adsorbed on charcoal & desorbed by solvent extraction (carbon disulfide with 2% acetone). Analysis was by gas chromatography/flame ionization. Limit of detection was 1.3 mg/cu m. /From table/
For more Analytic Laboratory Methods (Complete) data for VINYL ACETATE (15 total), please visit the HSDB record page.

Storage Conditions

It can be stored in steel, aluminum, or stainless steel containers under nitrogen. It is not necessary to add stabilizers at lower temperatures. If the vinyl acetate is to be warmed, stabilizers, such as hydroquinone, hydroquinone monomethyl ether, or diphenylamine are added. The quantity of stabilizer used is small, e.g., 3 -20 ppm hydroquinone, so that it does not generally need to be removed during the later polymerization.
Storage Temperature: Ambient. Inert Atmosphere: No requirement.
Take precautionary measures against static discharges.
Vinyl acetate shall be stored at temperatures less than 37.8 °C (100 °F) in well-ventilated areas and kept away from ignition sources such as heat and direct sunlight. No heating apparatus capable of exceeding 80% of the autoignition temperature of vinyl acetate (427 °C) shall be used in vinyl acetate storage areas. The storage of vinyl acetate in glass containers should not be in the same areas as oxidizing agents or other incompatible chemicals. Containers of vinyl acetate shall be kept tightly closed when not in use and shall be stored so as to minimize accidental ruptures and spills.
For more Storage Conditions (Complete) data for VINYL ACETATE (8 total), please visit the HSDB record page.

Interactions

... Previous studies from our laboratory suggest that rat liver microsome-activated vinyl acetate induces plasmid DNA-histone crosslinks, in vitro, through esterase-mediated metabolism. Since nasal tissues contain high levels of carboxylesterase, tumorigenesis may be related to in situ production of the hydrolysis products acetaldehyde and acetic acid. Vinyl acetate was cytotoxic to both respiratory and olfactory tissues in vitro at 50-200 mM, but not 25 mM, after 2 hr exposure. Pretreatment of rats with the carboxylesterase inhibitor, bis-(p-nitrophenyl) phosphate (BNPP), attenuated the cytotoxic effects and metabolism of vinyl acetate in both tissue types. Semicarbazide, an aldehyde scavenger, was unable to protect the tissues from vinyl acetate-induced cytotoxicity. When the metabolites were tested, acetic acid, but not acetaldehyde, was cytotoxic to both tissues.

Stability Shelf Life

... Polymerizes in light ...

Dates

Last modified: 08-15-2023
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry

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